molecular formula C21H31N5O3S B6119331 Ethyl 1-[[6-(4-methyl-1,4-diazepane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-2-carboxylate

Ethyl 1-[[6-(4-methyl-1,4-diazepane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-2-carboxylate

Cat. No.: B6119331
M. Wt: 433.6 g/mol
InChI Key: ORFJIEVWKCJRAU-UHFFFAOYSA-N
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Description

Ethyl 1-[[6-(4-methyl-1,4-diazepane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-b][1,3]thiazole ring, a piperidine ring, and a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[[6-(4-methyl-1,4-diazepane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazo[2,1-b][1,3]thiazole ring: This can be achieved by reacting a thiazole derivative with an appropriate imidazole precursor under acidic or basic conditions.

    Attachment of the diazepane moiety: The 4-methyl-1,4-diazepane-1-carbonyl group can be introduced through a nucleophilic substitution reaction, often using a diazepane derivative and a suitable leaving group.

    Formation of the piperidine ring: The piperidine-2-carboxylate can be synthesized via a cyclization reaction, typically involving a precursor such as a 1,5-diamine and an ester.

    Final coupling reaction: The imidazo[2,1-b][1,3]thiazole and piperidine moieties are coupled together using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[[6-(4-methyl-1,4-diazepane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl 1-[[6-(4-methyl-1,4-diazepane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions, especially those involving the central nervous system.

    Chemical Biology: The compound serves as a tool for investigating the structure-activity relationships of related molecules and their biological effects.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 1-[[6-(4-methyl-1,4-diazepane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Ethyl 1-[[6-(4-methyl-1,4-diazepane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-2-carboxylate can be compared with similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in biological activity and chemical properties.

    Other imidazo[2,1-b][1,3]thiazole derivatives: These compounds may have different substituents on the imidazo[2,1-b][1,3]thiazole ring, affecting their biological and chemical behavior.

    Piperidine derivatives: Compounds with a piperidine ring and various substituents can be compared to understand the influence of the piperidine moiety on biological activity.

Properties

IUPAC Name

ethyl 1-[[6-(4-methyl-1,4-diazepane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3S/c1-3-29-20(28)16-7-4-5-9-25(16)15-17-18(22-21-26(17)13-14-30-21)19(27)24-10-6-8-23(2)11-12-24/h13-14,16H,3-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFJIEVWKCJRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=C(N=C3N2C=CS3)C(=O)N4CCCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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